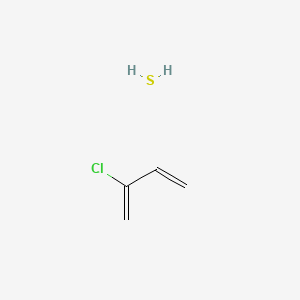

2-Chlorobuta-1,3-diene;sulfane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-chlorobuta-1,3-diene involves the dehydrochlorination of 3,4-dichlorobut-1-ene. This reaction is typically carried out in the presence of a base such as sodium butylate in n-butanol. The reaction mixture is then distilled to separate the 2-chlorobuta-1,3-diene as the top product . Another method involves the reaction of allylsilanes with dichlorocarbene to form dichlorocyclopropanes, which are then treated with cesium fluoride in DMF under reflux to yield 2-chlorobuta-1,3-dienes .

Industrial Production Methods

Industrial production of 2-chlorobuta-1,3-diene follows similar synthetic routes but on a larger scale. The process involves the use of distillation columns to separate the desired product from the reaction mixture, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobuta-1,3-diene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: It can undergo halogenation, where chlorine or bromine atoms are added to the molecule

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium butylate for dehydrochlorination, and halogens like chlorine and bromine for substitution reactions. Conditions often involve refluxing in solvents such as DMF or n-butanol .

Major Products Formed

The major products formed from these reactions include polychloroprene (neoprene) when polymerized, and various halogenated derivatives when subjected to substitution reactions .

Scientific Research Applications

2-Chlorobuta-1,3-diene;sulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chlorobuta-1,3-diene involves its ability to polymerize and form polychloroprene. This polymerization process is initiated by free radicals, which cause the double bonds in the molecule to open up and link together, forming long chains of polychloroprene . The molecular targets and pathways involved in this process include the interaction of the compound with free radicals and the subsequent formation of polymer chains .

Comparison with Similar Compounds

Similar Compounds

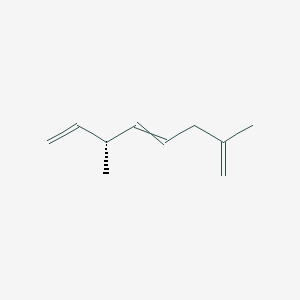

Butadiene: A simple diene with the formula C4H6, used in the production of synthetic rubber.

Isoprene: Another diene with the formula C5H8, used in the production of natural rubber.

Vinyl chloride: A halogenated compound with the formula C2H3Cl, used in the production of polyvinyl chloride (PVC).

Uniqueness

2-Chlorobuta-1,3-diene is unique due to its ability to polymerize into polychloroprene, which has superior properties compared to other synthetic rubbers. It offers better resistance to oil, heat, and weathering, making it highly valuable in industrial applications .

Properties

CAS No. |

37450-42-3 |

|---|---|

Molecular Formula |

C4H7ClS |

Molecular Weight |

122.62 g/mol |

IUPAC Name |

2-chlorobuta-1,3-diene;sulfane |

InChI |

InChI=1S/C4H5Cl.H2S/c1-3-4(2)5;/h3H,1-2H2;1H2 |

InChI Key |

MZAZUMCKNPKXSC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=C)Cl.S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)

![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)

![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)

![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)

![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)

![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)

![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)